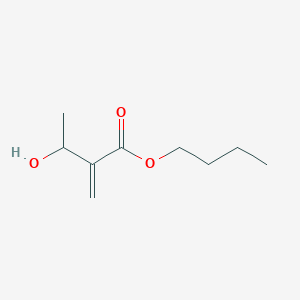

Butyl 3-hydroxy-2-methylidenebutanoate

Description

Properties

CAS No. |

22141-40-8 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

butyl 3-hydroxy-2-methylidenebutanoate |

InChI |

InChI=1S/C9H16O3/c1-4-5-6-12-9(11)7(2)8(3)10/h8,10H,2,4-6H2,1,3H3 |

InChI Key |

BGBNIHUXOLZWIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(=C)C(C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of Butyl 3-hydroxy-2-methylidenebutanoate involves the esterification of 3-hydroxy-2-methylidenebutanoic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Butyl 3-hydroxy-2-methylidenebutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Scientific Research Applications

Chemical Properties and Characteristics

Before exploring its applications, it is essential to understand the chemical properties of Butyl 3-hydroxy-2-methylidenebutanoate:

- Molecular Weight : 172.23 g/mol

- Boiling Point : Approximately 180 °C

- Density : 1.06 g/cm³

- Solubility : Soluble in organic solvents like ethanol and ether

These characteristics make it a versatile compound for various applications.

Synthesis of Biodegradable Polymers

One of the significant applications of this compound is in the synthesis of biodegradable polymers. Research indicates that derivatives of this compound can be utilized to create polyhydroxyalkanoates (PHAs), which are environmentally friendly alternatives to conventional plastics. PHAs are produced by microbial fermentation and can be synthesized chemically using this compound as a monomer .

Precursor for Fine Chemicals

This compound serves as a precursor for various fine chemicals, including flavoring agents and fragrances. Its structural features allow it to be modified into other compounds that are valuable in the food and cosmetic industries. For example, it can be transformed into esters used in flavoring formulations due to its pleasant aroma profile .

Potential Pharmaceutical Applications

Emerging studies suggest that this compound may have pharmaceutical relevance, particularly in drug formulation. Its ability to form stable complexes with certain active pharmaceutical ingredients (APIs) can enhance their solubility and bioavailability, making it a candidate for further investigation in drug delivery systems .

Case Study 1: Biodegradable Plastics Production

A study conducted by researchers at the National Science Foundation highlighted the use of this compound in producing biodegradable plastics through microbial fermentation processes. The study demonstrated that incorporating this compound into the polymer matrix improved mechanical properties while maintaining biodegradability .

Case Study 2: Flavoring Agent Development

In another investigation, this compound was evaluated as a potential flavoring agent in food products. The results indicated that its derivatives could impart desirable flavors without compromising safety or quality standards. This application opens new avenues for natural flavor development in the food industry .

Comparative Analysis Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Biodegradable Polymers | Used as a monomer for synthesizing PHAs | Environmentally friendly, reduces plastic waste |

| Fine Chemicals | Precursor for flavoring agents and fragrances | Versatile applications in food and cosmetics |

| Pharmaceutical Formulation | Enhances solubility and bioavailability of APIs | Improved drug delivery systems |

Mechanism of Action

The mechanism of action of Butyl 3-hydroxy-2-methylidenebutanoate involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group on the C3 carbon atom plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with molecular targets .

Comparison with Similar Compounds

Butyl Acrylate (CAS 141-32-2)

- Structure : A simple acrylate ester with a butyl chain and a reactive vinyl group (C=C).

- Physical Properties: Molecular weight: 128.17 g/mol Boiling point: Not explicitly stated, but storage recommendations suggest volatility (avoid heat/sparks) . Density: ~0.89 g/cm³ (inferred from SDS guidelines).

- Safety :

- Applications : Used in polymer synthesis (e.g., adhesives, coatings) due to its unsaturated bond enabling radical polymerization .

The hydroxyl group may increase polarity and hydrogen-bonding capacity, altering solubility and biodegradability.

Butyl Acetate (CAS 123-86-4)

- Physical Properties :

- Applications : Common solvent in paints, coatings, and inks due to moderate volatility and fruity odor .

Key Differences: The absence of reactive groups (hydroxyl, methylidene) in butyl acetate limits its use in polymerization. Butyl 3-hydroxy-2-methylidenebutanoate’s functional groups suggest niche applications in crosslinking or specialty resins.

Ethyl 3-Hydroxybutanoate (CAS 24915-95-5)

- Structure : Ethyl ester analog with a hydroxyl group at C3.

- Similarity: Structural similarity score 1.00 (exact match uncertain; possibly a data anomaly) .

- Applications : Used in flavorings and fragrances due to ester functionality.

Key Differences : The shorter ethyl chain and lack of methylidene group reduce steric hindrance and alter volatility compared to the butyl derivative.

(S)-tert-Butyl 3-Hydroxybutanoate (CAS 82578-45-8)

Butyl Carbitol Acetate (CAS Not Provided)

- Structure : A glycol ether ester with a butyl chain and acetate group.

- Physical Properties :

- Applications : High-boiling solvent in industrial coatings and cleaners .

Key Differences : The glycol ether moiety increases hydrophilicity and boiling point, contrasting with the hydroxyl/methylidene combination in the target compound.

Data Tables

Table 1. Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₆H₁₀O₃ | 130.14 | N/A | Hydroxyl, methylidene, ester |

| Butyl Acrylate | C₇H₁₂O₂ | 128.17 | ~145–150 | Vinyl, ester |

| Butyl Acetate | C₆H₁₂O₂ | 116.16 | 126 | Ester |

| Butyl Carbitol Acetate | C₁₀H₂₀O₄ | 204.30 | 246.7 | Glycol ether, ester |

Research Findings and Discussion

- Reactivity: The methylidene group in this compound may enable Michael addition or Diels-Alder reactions, distinguishing it from saturated esters like butyl acetate.

- Toxicity : Butyl acrylate’s sensitization risk contrasts with the target compound’s uncharacterized profile; hydroxylation may mitigate irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.